An In-depth Technical Guide to 3,5-Dichloroaniline: Chemical Properties and Structure
An In-depth Technical Guide to 3,5-Dichloroaniline: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties and structural attributes of 3,5-dichloroaniline. The information is curated for professionals in research, scientific, and drug development fields, with a focus on delivering precise data and methodological insights.
Chemical Identity and Structure
3,5-Dichloroaniline is an organic compound featuring a benzene (B151609) ring substituted with two chlorine atoms at the meta positions relative to an amino group.[1] This specific arrangement of functional groups dictates its chemical reactivity and physical properties.
Table 1: Structural and Identification Data for 3,5-Dichloroaniline
| Parameter | Value | Reference(s) |
| IUPAC Name | 3,5-dichloroaniline | [2] |
| Other Names | 1-amino-3,5-dichlorobenzene, 3,5-Dichlorobenzenamine | [3][4] |
| CAS Number | 626-43-7 | [3] |
| Molecular Formula | C₆H₅Cl₂N | [3][5] |
| SMILES String | C1=C(C=C(C=C1Cl)Cl)N | [3] |
| InChI Key | UQRLKWGPEVNVHT-UHFFFAOYSA-N | [3] |
Physicochemical Properties
The physical and chemical characteristics of 3,5-dichloroaniline are critical for its handling, application in synthesis, and understanding its environmental and biological fate. It typically appears as a white to brown or beige crystalline solid or needle-like crystals.[1][4][6]
Table 2: Physicochemical Properties of 3,5-Dichloroaniline
| Property | Value | Reference(s) |
| Molecular Weight | 162.01 g/mol | [2][3] |
| Melting Point | 46-53 °C | [1][3][6] |
| Boiling Point | 259-260 °C at 741 mmHg | [1][3][6] |
| Density | 1.58 g/cm³ | [3][7] |
| Water Solubility | 0.6 g/L at 26°C; 759 ppm at 23 °C | [1][2] |
| Solubility | Soluble in ethanol, ether, diethyl carbonate, benzene, chloroform; Insoluble in water. | [2][6] |
| Flash Point | 133 °C (closed cup) | [4] |
Experimental Protocols
Several synthetic routes for 3,5-dichloroaniline have been documented. A common and direct method involves the hydrogenation of 3,5-dichloronitrobenzene (B1666198).[1][3]
Protocol 1: Synthesis via Hydrogenation of 3,5-Dichloronitrobenzene
This method is a direct route to producing 3,5-dichloroaniline and allows for good control over the final product's purity.[1]
-
Reactants: 3,5-dichloronitrobenzene, Hydrogen gas.
-
Catalyst: Typically a noble metal catalyst such as Palladium on carbon (Pd/C).
-
Solvent: Ethanol or another suitable organic solvent.
-
Procedure:
-
Dissolve 3,5-dichloronitrobenzene in the chosen solvent in a hydrogenation vessel.
-
Add the catalyst to the mixture.
-
Pressurize the vessel with hydrogen gas.
-
The reaction is typically stirred at room temperature or with gentle heating until the uptake of hydrogen ceases.
-
Upon completion, the catalyst is removed by filtration.
-
The solvent is evaporated under reduced pressure to yield crude 3,5-dichloroaniline.
-
The crude product can be further purified by recrystallization or distillation.
-
Protocol 2: Synthesis from 2,3,5,6-Tetrachloroaniline [8]
-
Reactants: 57.7 g (0.25 mol) of 2,3,5,6-tetrachloroaniline, 250 ml of 36% aqueous hydrochloric acid, 5 ml of concentrated sulfuric acid.
-
Catalyst: 5 g of a 5% palladium/active charcoal catalyst.
-
Apparatus: 0.7 L autoclave made of tantalum.
-
Procedure:
-
Introduce all reactants and the catalyst into the autoclave.
-
Flush the autoclave first with nitrogen and then with hydrogen.
-
Carry out the dechlorination over 2 hours at 250°C under a hydrogen pressure of 200 atmospheres gauge.
-
After the reaction, filter off the catalyst and wash it twice with hot water.
-
Make the combined reaction solution and wash water alkaline and warm it.
-
After cooling, extract the product twice with 150 ml of methylene (B1212753) chloride.
-
Distill off the methylene chloride, followed by fractional distillation to obtain 36 g of 3,5-dichloroaniline (89% yield).
-
Purification of 3,5-dichloroaniline is crucial for its use in pharmaceutical and agrochemical applications.[1]
Protocol 3: Purification by Fractional Distillation [8]
-
Apparatus: Standard fractional distillation setup.
-
Procedure:
-
The crude 3,5-dichloroaniline is placed in the distillation flask.
-
The apparatus is assembled, and the crude product is heated.
-
Fractions are collected at their respective boiling points. 3,5-dichloroaniline distills at approximately 260°C at 741 mmHg.[1]
-
The purity of the collected fractions can be assessed by analytical methods such as GC or HPLC.
-
A sensitive method for the determination of 3,5-dichloroaniline in various matrices involves High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).[9]
Protocol 4: Analysis by HPLC-MS/MS [9][10]
-
Sample Preparation (QuEChERS method for chive products): [9]
-
Extraction: Use acetonitrile (B52724) as the extractant.
-
Purification: Employ a combination of graphite (B72142) carbon black (GCB) and primary secondary amine (PSA) as the purifying agent.
-
Elution: Use a mixture of acetonitrile and toluene (B28343) (4:1, v/v) as the eluting agent.
-
-
Instrumentation: HPLC system coupled with a tandem mass spectrometer.
-
Chromatographic Conditions:
-
A reverse-phase C18 column is typically used.
-
The mobile phase often consists of a mixture of acetonitrile and water with an acidic modifier like formic or phosphoric acid.[11]
-
-
Mass Spectrometric Conditions:
-
The mass spectrometer is operated in selected reaction monitoring (SRM) mode for high selectivity and sensitivity.
-
For analysis of a pentafluoropropionic anhydride (B1165640) (PFPA) derivative, negative ion mode can be used.[10]
-
-
Quantification:
-
A calibration curve is generated using standard solutions of 3,5-dichloroaniline.
-
An isotopically labeled internal standard, such as [(13)C(6)]-labeled 3,4-DCA, can be used for accurate quantification.[10]
-
Reactivity and Biological Significance
3,5-Dichloroaniline serves as a key intermediate in the synthesis of various agrochemicals, including fungicides like vinclozolin (B1683831) and iprodione (B1672158), as well as dyes and pharmaceuticals.[3][6] The presence of the amino group and the two electronegative chlorine atoms on the benzene ring influences its reactivity in complex organic reactions.[1]
In biological systems, 3,5-dichloroaniline is a primary metabolite of certain pesticides.[9][12] Studies have indicated its potential for nephrotoxicity, with the most severe morphological changes observed in the renal proximal tubular cells.[13] The biotransformation of 3,5-dichloroaniline can lead to the formation of toxic metabolites.[13]
Visualizations
Caption: General synthesis pathway of 3,5-dichloroaniline starting from dichlorobenzene.[14]
Caption: Experimental workflow for the analysis of 3,5-dichloroaniline using HPLC-MS/MS.[9]
Caption: Logical relationship of 3,5-dichloroaniline as a pesticide metabolite and its toxicity.[12][13]
References
- 1. nbinno.com [nbinno.com]
- 2. 3,5-Dichloroaniline | C6H5Cl2N | CID 12281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3,5-Dichloroaniline - Wikipedia [en.wikipedia.org]
- 4. fishersci.com [fishersci.com]
- 5. scbt.com [scbt.com]
- 6. 3,5-Dichloroaniline | 626-43-7 [chemicalbook.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. prepchem.com [prepchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Analysis of 3,5-dichloroaniline as a biomarker of vinclozolin and iprodione in human urine using liquid chromatography/triple quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 3,5-Dichloroaniline | SIELC Technologies [sielc.com]
- 12. Blame It on the Metabolite: 3,5-Dichloroaniline Rather than the Parent Compound Is Responsible for the Decreasing Diversity and Function of Soil Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Page loading... [guidechem.com]
